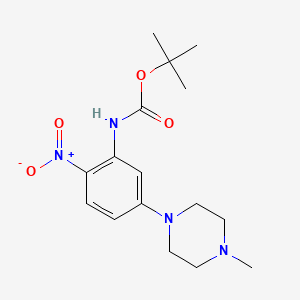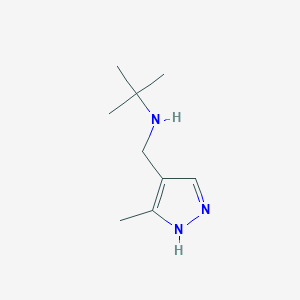
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an azetidine ring, a sulfonyl group, and an indole moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride typically involves multiple steps, starting with the formation of the azetidine ring. One common method involves the reaction of azetidine with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group. The resulting intermediate is then coupled with an indole derivative through a series of condensation reactions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The sulfonyl group plays a crucial role in these interactions, often forming covalent bonds with target molecules. The indole moiety may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole hydrochloride
- 2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochloride
Uniqueness
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride stands out due to its unique combination of an azetidine ring, sulfonyl group, and indole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, offering unique advantages in specific research and industrial contexts .
Eigenschaften
Molekularformel |
C11H15ClN2O2S |
|---|---|
Molekulargewicht |
274.77 g/mol |
IUPAC-Name |
1-(azetidin-3-ylsulfonyl)-2,3-dihydroindole;hydrochloride |
InChI |
InChI=1S/C11H14N2O2S.ClH/c14-16(15,10-7-12-8-10)13-6-5-9-3-1-2-4-11(9)13;/h1-4,10,12H,5-8H2;1H |
InChI-Schlüssel |
LZPHFQPQKWUUSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3CNC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


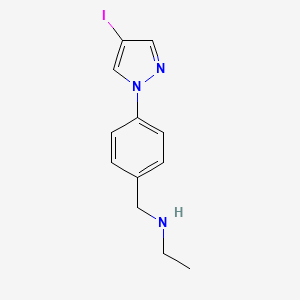

![3-(Benzo[b]thiophen-3-ylmethoxy)azetidine](/img/structure/B13487448.png)
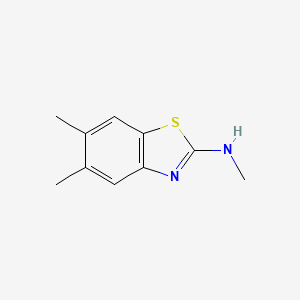
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole](/img/structure/B13487452.png)
![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13487458.png)
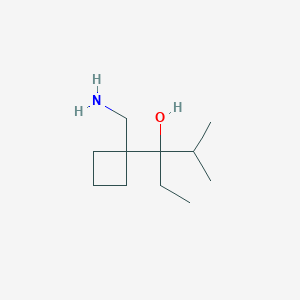
![Lithium 2-(benzo[c]isothiazol-3-yl)acetate](/img/structure/B13487471.png)

